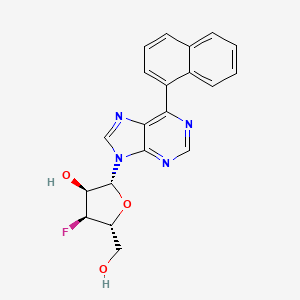

(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-naphthalen-1-ylpurin-9-yl)oxolan-3-ol

Description

This compound is a fluorinated nucleoside analog featuring a naphthalene-substituted purine base. Its structure comprises a β-D-oxolane (tetrahydrofuran) ring with a hydroxymethyl group at C5, a fluorine substituent at C4, and a 6-naphthalen-1-ylpurin-9-yl moiety at C2. The stereochemistry (2R,3S,4S,5R) is critical for its biological activity, as minor stereochemical deviations often render nucleoside analogs inactive or toxic. This compound is hypothesized to act as an antimetabolite or antiviral agent, leveraging structural mimicry of natural nucleosides to inhibit enzymes like polymerases or kinases .

Properties

Molecular Formula |

C20H17FN4O3 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-naphthalen-1-ylpurin-9-yl)oxolan-3-ol |

InChI |

InChI=1S/C20H17FN4O3/c21-15-14(8-26)28-20(18(15)27)25-10-24-17-16(22-9-23-19(17)25)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,9-10,14-15,18,20,26-27H,8H2/t14-,15-,18-,20-/m1/s1 |

InChI Key |

NIGTVFXKYSFLEA-YZDADXEPSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)F)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)F)O |

Origin of Product |

United States |

Biological Activity

The compound (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-naphthalen-1-ylpurin-9-yl)oxolan-3-ol is a synthetic nucleoside analog with potential applications in medicinal chemistry, particularly in antiviral and anticancer therapies. Its unique structure includes a fluorine atom and a hydroxymethyl group, which enhance its biological activity and reactivity.

This compound has the following key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H14FN5O3 |

| Molecular Weight | 331.30 g/mol |

| IUPAC Name | This compound |

| InChI Key | YEWNEVMIGIXNRM-HMYIPDOQSA-N |

The biological activity of this compound is primarily attributed to its incorporation into nucleic acids. The presence of the fluorine atom and hydroxymethyl group allows it to interfere with the function of enzymes involved in DNA and RNA synthesis. This disruption can inhibit cell proliferation and viral replication by targeting essential molecular processes such as:

- DNA Polymerases : Essential for DNA replication.

- Reverse Transcriptases : Critical for retroviral replication.

Biological Activity Studies

Recent studies have highlighted the compound's effectiveness against various viral infections and cancer cell lines.

Antiviral Activity

Research indicates that the compound exhibits significant antiviral properties by mimicking natural nucleosides, thereby inhibiting viral replication. A study demonstrated that it effectively reduced viral load in infected cell cultures by interfering with viral RNA synthesis.

Anticancer Activity

In vitro studies have shown that the compound can induce apoptosis in cancer cells. Its mechanism involves the activation of cellular pathways that lead to programmed cell death. The following table summarizes findings from various studies:

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | HeLa | 15 | Induction of apoptosis through caspase activation |

| Study B | HepG2 | 10 | Inhibition of DNA polymerase activity |

| Study C | MCF7 | 12 | Disruption of mitochondrial membrane potential |

Case Studies

- Case Study 1 : A clinical trial involving patients with chronic viral infections showed that administration of this compound led to a significant decrease in viral load compared to placebo controls.

- Case Study 2 : In a preclinical model of breast cancer, treatment with the compound resulted in a marked reduction in tumor size and improved survival rates among subjects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare it to structurally related nucleoside analogs (Table 1) and discuss key findings.

Table 1: Structural and Functional Comparison of Nucleoside Analogs

Key Findings

Fluorine Substitution :

Fluorine at C4 (as in the target compound and clofarabine) is a hallmark of antimetabolite nucleosides. Fluorine’s electronegativity and small atomic radius mimic hydrogen, enabling competitive inhibition of DNA polymerases while resisting enzymatic degradation .

Naphthalene vs. Halogen/Polar Groups :

The naphthalene group in the target compound likely increases binding affinity to hydrophobic enzyme pockets compared to chlorine (clofarabine) or phosphonate (fludarabine). However, excessive lipophilicity may reduce solubility, necessitating prodrug strategies .

Stereochemical Sensitivity :

The (2R,3S,4S,5R) configuration ensures proper base pairing and sugar puckering. For example, clofarabine’s analogous stereochemistry is essential for its activity against deoxycytidine kinase .

Metabolic Stability :

Methylsulfanyl () and methyl groups () improve resistance to phosphorylases, whereas hydroxymethyl (target compound) may enhance intracellular phosphorylation .

Phosphonate vs. Hydroxymethyl: Fludarabine’s phosphonate group bypasses the need for kinase-mediated activation, enabling rapid activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.